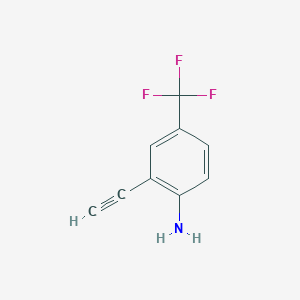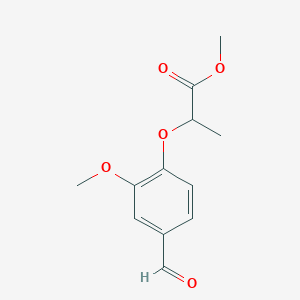![molecular formula C9H14FNO B2799649 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2309556-38-3](/img/structure/B2799649.png)
1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a chemical compound that has recently gained significant attention in scientific research due to its unique structure and potential applications. This compound is a bicyclic ketone that contains a fluorine atom and a nitrogen-containing ring. It has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone is not fully understood, but it is believed to act on specific targets in the body, such as enzymes or receptors. It may also have an effect on cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It may also have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone in lab experiments is its unique structure, which allows for the exploration of new chemical reactions and potential drug targets. However, its synthesis can be challenging, and its properties and effects may vary depending on the specific conditions used in the experiment.
Direcciones Futuras
There are many potential future directions for research on 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone. One area of interest is its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its properties for drug development. Other potential future directions include exploring its use in chemical synthesis and as a tool for studying cellular signaling pathways.
Métodos De Síntesis
The synthesis of 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves several steps, including the preparation of the starting materials and the reaction conditions. One method involves the reaction of 3-fluoro-8-azabicyclo[3.2.1]octane with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to reduce the ketone group, yielding 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanol. Finally, the ketone group is reintroduced using an oxidizing agent such as pyridinium chlorochromate.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Its unique structure and properties make it a promising candidate for drug development.
Propiedades
IUPAC Name |
1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO/c1-6(12)11-8-2-3-9(11)5-7(10)4-8/h7-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYJHKLCGCQHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCC1CC(C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2799566.png)
![2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL](/img/structure/B2799567.png)
![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2799568.png)
![Ethyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799570.png)
![3-{[2-(4-Ethoxy-3-methoxyphenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]oxy}benzonitrile](/img/structure/B2799571.png)



![1-(4-fluorophenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2799578.png)
![3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)](/img/structure/B2799579.png)
![Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799584.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzofuran-2-yl)methanone](/img/structure/B2799588.png)
![methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2799589.png)